molecular formula C23H26N6O3 B2685327 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1334375-49-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2685327
CAS No.: 1334375-49-3
M. Wt: 434.5
InChI Key: LSFYHLTUTTWWPP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a high-purity chemical compound supplied for research applications. This synthetic small molecule features a complex structure incorporating benzodioxin, pyridazine, and piperidine moieties, which are common pharmacophores in medicinal chemistry. Compounds with similar structural features, such as those containing piperidine and pyridazine rings, are frequently investigated for their potential biological activity and are often explored as modulators of various enzyme and receptor systems . This product is intended for use in preclinical research, including but not limited to assay development, high-throughput screening, and target validation studies in chemical biology and drug discovery. Researchers can utilize this compound to explore novel signaling pathways and investigate potential therapeutic interventions. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Certificate of Analysis for specific data on purity, stability, and handling.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-15-12-16(2)29(27-15)22-8-7-21(25-26-22)28-9-3-4-17(14-28)23(30)24-18-5-6-19-20(13-18)32-11-10-31-19/h5-8,12-13,17H,3-4,9-11,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFYHLTUTTWWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps, starting from 2,3-dihydro-1,4-benzodioxin derivatives. The key steps include:

  • Formation of the benzodioxin core : Utilizing 2,3-dihydro-1,4-benzodioxin as a starting material.
  • Pyridazine and pyrazole incorporation : The introduction of the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin moiety through coupling reactions.
  • Final carboxamide formation : The reaction with piperidine derivatives to yield the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds with similar structures. For instance, a series of pyrazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the incorporation of the pyrazole moiety may enhance antimicrobial efficacy .

Antidiabetic Potential

Research has shown that derivatives of benzodioxin exhibit potential antidiabetic effects through inhibition of α-glucosidase enzymes. This mechanism can help in managing postprandial blood glucose levels, making it a candidate for diabetes treatment .

Anti-inflammatory Effects

Compounds containing pyrazole rings are known for their anti-inflammatory properties. In vitro studies have indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes (e.g., α-glucosidase) to exert its effects.
  • Receptor Modulation : It may also target various receptors involved in inflammation and microbial defense.

Case Studies

A notable study involved testing a series of pyrazole derivatives against various bacterial strains. Compounds were evaluated using disc diffusion methods and showed promising results in inhibiting growth at concentrations as low as 50 µg/mL against selected strains .

Data Summary

Compound Activity Mechanism Reference
N-(2,3-dihydro-1,4-benzodioxin)Antidiabeticα-glucosidase inhibition
Pyrazole DerivativesAntimicrobialEnzyme inhibition
Benzodioxin DerivativesAnti-inflammatoryCytokine modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of this compound with analogs requires structural, thermodynamic, and bioactivity data. However, the provided evidence focuses on crystallographic software rather than specific compound data. Below is a generalized framework for such comparisons, based on methodologies inferred from the evidence:

Table 1: Hypothetical Structural Comparison

Compound Name Core Scaffold Crystallographic Parameters (e.g., Bond Lengths, Angles) Refinement Software Used Validation Metrics (e.g., R-factors)
Target Compound (as named above) Benzodioxin-Pyridazine-Piperidine Not available SHELXL Not available
Analog 1: Pyridazine-Piperidine derivatives Pyridazine-Piperidine Average C–N bond: 1.34 Å SHELXTL R1 = 0.045
Analog 2: Benzodioxin-based inhibitors Benzodioxin-Carboxamide Dihedral angle: 12.5° WinGX R1 = 0.052

Key Observations (Hypothetical):

Electron-Deficient Pyridazine : The pyridazine ring substituted with a dimethylpyrazole group (as in the target compound) could enhance π-stacking interactions relative to unsubstituted pyridazines in Analog 1.

Validation Metrics : While SHELXL and WinGX are widely used for refinement, structure validation tools (e.g., PLATON ) ensure geometric accuracy, a critical factor in comparing bioactivity across analogs.

Research Findings and Challenges

For example:

  • SHELX programs are pivotal for small-molecule refinement, enabling precise bond-length and angle calculations .
  • ORTEP-3 facilitates visualization of thermal ellipsoids, aiding in the assessment of molecular rigidity .
  • Structure validation (e.g., via PLATON) ensures reliability in comparative studies .

Without experimental data, hypothetical comparisons remain speculative. Future work would require:

  • Synthesis and crystallographic analysis of the target compound using SHELXL .
  • Bioactivity assays against relevant targets (e.g., kinases or GPCRs) to benchmark against analogs.

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